molecular formula C32H34FN7O3 B2877443 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide CAS No. 887213-75-4

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide

Cat. No.: B2877443
CAS No.: 887213-75-4
M. Wt: 583.668
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C32H34FN7O3 and its molecular weight is 583.668. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and aromatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in enzyme activity, which is useful in therapeutic applications such as reducing inflammation or slowing down the progression of certain diseases.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular functions and potentially inducing cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as carbonic anhydrase and cholinesterase, thereby blocking their activity . This binding can lead to changes in gene expression, particularly genes involved in metabolic pathways and stress responses, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its effects on cellular functions can persist, leading to sustained inhibition of enzyme activity and prolonged alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage, due to its potent enzyme inhibitory properties. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for drug metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially leading to changes in cellular energy balance and redox states.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as enzyme active sites or specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and DNA . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific organelles or cellular compartments to exert its effects.

Properties

CAS No.

887213-75-4

Molecular Formula

C32H34FN7O3

Molecular Weight

583.668

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide

InChI

InChI=1S/C32H34FN7O3/c1-43-26-12-10-25(11-13-26)38-20-18-37(19-21-38)17-16-34-30(41)15-14-29-35-36-32-39(22-23-6-8-24(33)9-7-23)31(42)27-4-2-3-5-28(27)40(29)32/h2-13H,14-22H2,1H3,(H,34,41)

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

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